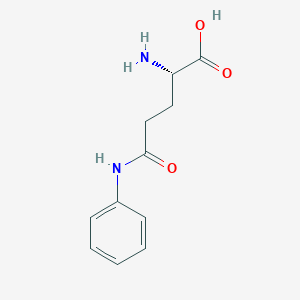

(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

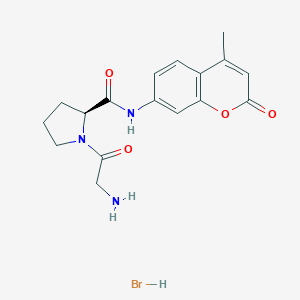

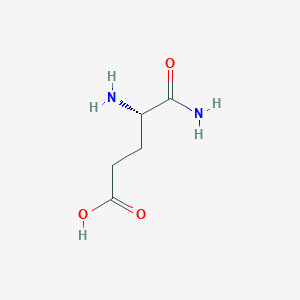

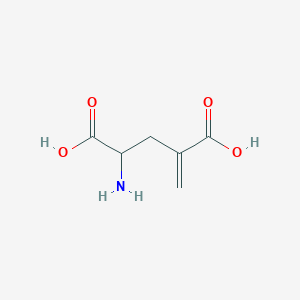

“®-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C13H18N2O4 . It is also known as “5-(苄氧羰氨基)戊酸” and "5-(Carbobenzoxyamino)pentanoic Acid, N-Cbz-5-aminovaleric Acid, N-Cbz-5-" . The compound is often represented by the sequence "H-D-Orn(Z)-OH" .

Molecular Structure Analysis

The molecular structure of “®-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid” can be represented by the InChI code "1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Aplicaciones Científicas De Investigación

Peptide Synthesis and HIV-Protease Assay (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid finds application in the synthesis of oligopeptides for use as chromogenic protease substrates, enabling the spectrophotometric detection of HIV-protease activity. This process involves the solid-phase peptide synthesis of oligopeptides, demonstrating the compound's utility in developing sequence-specific assays for enzyme activity detection (Badalassi et al., 2002).

Cytoprotective Efficacy and Antioxidant Properties Research on lipoic acid analogs has highlighted the enhanced pharmacological activity of compounds synthesized by condensing amino acids with lipoic acid's carboxylic acid moiety. Studies indicate that the R-enantiomer of the dithiolane ring system, akin to that in (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid, is associated with significant cytoprotective efficacy due to its unique antioxidant properties. This research underscores the potential therapeutic applications of such compounds in protecting against oxidative stress and cellular damage (Kates et al., 2014).

Amino Acid Protection and Resolution The compound also serves in the protection and resolution of amino acids, facilitating the chromatographic separation of R and S isomers. This application is critical for synthesizing peptides and proteins with precise stereochemical configurations, enabling the preparation of optically pure N-protected amino acids for further synthetic applications (Lodder et al., 2000).

Synthetic Applications in Natural Product Synthesis (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid is also utilized as a synthon in the synthesis of natural products. Its application in generating (R)-ethyl-5-benzoyloxy-5-formyl pentanoate highlights its role in preparing complex molecules, including arachidonic acid metabolites and pheromones of various species, illustrating its versatility in organic synthesis (Rao et al., 1987).

Propiedades

IUPAC Name |

(2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSXQYFUHKBAN-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428495 |

Source

|

| Record name | N~5~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid | |

CAS RN |

16937-91-0 |

Source

|

| Record name | N~5~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.